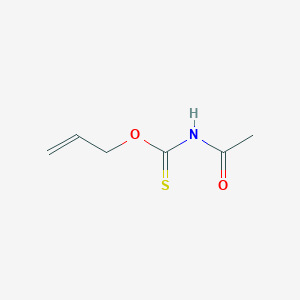![molecular formula C14H15N3 B14299323 2-[Hydrazinylidene(phenyl)methyl]-4-methylaniline CAS No. 123797-27-3](/img/no-structure.png)
2-[Hydrazinylidene(phenyl)methyl]-4-methylaniline
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-[Hydrazinylidene(phenyl)methyl]-4-methylaniline is an organic compound that features a hydrazone functional group attached to a phenyl ring and a methyl-substituted aniline
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2-[Hydrazinylidene(phenyl)methyl]-4-methylaniline typically involves the condensation reaction between 4-methylaniline and benzaldehyde hydrazone. The reaction is usually carried out in an ethanol solvent under reflux conditions. The process involves the formation of a hydrazone linkage between the hydrazine derivative and the aldehyde group.
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve large-scale condensation reactions using optimized conditions to maximize yield and purity. The use of continuous flow reactors and automated systems could enhance the efficiency and scalability of the production process.
Analyse Des Réactions Chimiques
Types of Reactions
2-[Hydrazinylidene(phenyl)methyl]-4-methylaniline can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding azo compounds.
Reduction: Reduction reactions can convert the hydrazone group to hydrazine derivatives.
Substitution: Electrophilic aromatic substitution reactions can occur on the phenyl ring, introducing various substituents.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are typically used.
Substitution: Reagents like halogens, nitrating agents, and sulfonating agents can be used under acidic or basic conditions.
Major Products Formed
Oxidation: Azo compounds.
Reduction: Hydrazine derivatives.
Substitution: Various substituted phenyl derivatives.
Applications De Recherche Scientifique
2-[Hydrazinylidene(phenyl)methyl]-4-methylaniline has several scientific research applications:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a potential drug candidate due to its ability to interact with biological targets.
Industry: Utilized in the development of dyes, pigments, and other materials.
Mécanisme D'action
The mechanism of action of 2-[Hydrazinylidene(phenyl)methyl]-4-methylaniline involves its interaction with specific molecular targets, such as enzymes and receptors. The hydrazone group can form reversible covalent bonds with active sites of enzymes, modulating their activity. Additionally, the compound’s aromatic structure allows it to interact with various biological pathways, influencing cellular processes.
Comparaison Avec Des Composés Similaires
Similar Compounds
- 2-[Hydrazinylidene(phenyl)methyl]aniline
- 4-[Hydrazinylidene(phenyl)methyl]-2-methylaniline
- 2-[Hydrazinylidene(phenyl)methyl]-3-methylaniline
Uniqueness
2-[Hydrazinylidene(phenyl)methyl]-4-methylaniline is unique due to its specific substitution pattern on the aniline ring, which can influence its reactivity and interaction with biological targets. The presence of the methyl group at the 4-position can enhance its stability and modify its electronic properties, making it distinct from other similar compounds.
Propriétés
| 123797-27-3 | |
Formule moléculaire |
C14H15N3 |
Poids moléculaire |
225.29 g/mol |
Nom IUPAC |
4-methyl-2-(C-phenylcarbonohydrazonoyl)aniline |
InChI |
InChI=1S/C14H15N3/c1-10-7-8-13(15)12(9-10)14(17-16)11-5-3-2-4-6-11/h2-9H,15-16H2,1H3 |
Clé InChI |
NAZNLZNQBMVOBV-UHFFFAOYSA-N |
SMILES canonique |
CC1=CC(=C(C=C1)N)C(=NN)C2=CC=CC=C2 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




![Ethoxy{3-[(oxiran-2-yl)methoxy]propyl}di(propan-2-yl)silane](/img/structure/B14299301.png)


![1H-Isoindole-1,3(2H)-dione, 2-[2-(trimethylsilyl)ethyl]-](/img/structure/B14299322.png)


